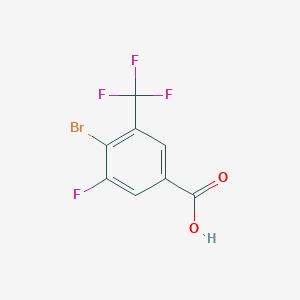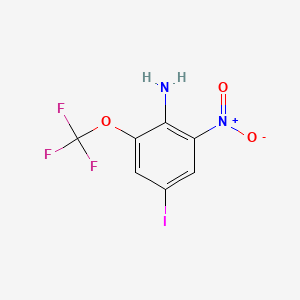
2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;5-fluoro-2-(5-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;5-fluoro-2-(5-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate” is a complex organometallic compound It features a combination of fluorinated aromatic rings and an iridium center, coordinated with hexafluorophosphate as a counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of iridium with the specified ligands. The process may include:
Ligand Synthesis: The fluorinated pyridine and benzene derivatives are synthesized through halogenation and subsequent functional group transformations.
Coordination Reaction: The ligands are then coordinated to an iridium precursor, such as iridium chloride, under specific conditions (e.g., elevated temperature, inert atmosphere).
Purification: The resulting complex is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production may involve scaling up the laboratory synthesis with optimizations for yield and purity. This includes:
Batch Reactors: Using large-scale reactors to carry out the coordination reactions.
Continuous Flow Systems: Implementing continuous flow chemistry to enhance efficiency and control over reaction conditions.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, potentially altering the oxidation state of iridium.
Substitution: Ligand exchange reactions where one or more ligands are replaced by other ligands.
Reduction: Reduction reactions affecting the iridium center or the ligands.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or oxygen.
Reducing Agents: Like sodium borohydride or hydrazine.
Solvents: Organic solvents like dichloromethane or acetonitrile.
Major Products
The major products depend on the specific reactions and conditions but may include modified iridium complexes or decomposed ligand fragments.
科学研究应用
Chemistry
Catalysis: The compound may serve as a catalyst in various organic transformations, including hydrogenation and C-H activation.
Material Science: Potential use in the development of new materials with unique electronic or optical properties.
Biology and Medicine
Imaging Agents: Due to the presence of iridium, the compound might be explored as a contrast agent in imaging techniques.
Therapeutics: Investigated for potential therapeutic applications, such as anticancer agents.
Industry
Electronics: Utilized in the fabrication of electronic components due to its conductive properties.
Coatings: Applied in specialized coatings for enhanced durability and resistance.
作用机制
The compound’s mechanism of action involves interactions at the molecular level, particularly with its iridium center. The iridium can engage in electron transfer processes, influencing various pathways:
Molecular Targets: Potential targets include enzymes or receptors in biological systems.
Pathways Involved: Electron transfer pathways, redox reactions, and coordination chemistry.
相似化合物的比较
Similar Compounds
2-(2,4-Difluorophenyl)pyridine: A simpler analog without the iridium center.
Iridium(III) Complexes: Other iridium complexes with different ligands.
Uniqueness
Fluorination: The high degree of fluorination imparts unique electronic properties.
Iridium Center: The presence of iridium provides distinct catalytic and electronic characteristics.
This outline provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C34H16F18IrN4P |
|---|---|
分子量 |
1045.7 g/mol |
IUPAC 名称 |
2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;5-fluoro-2-(5-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate |
InChI |
InChI=1S/2C12H5F5N.C10H6F2N2.F6P.Ir/c2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;11-7-1-3-9(13-5-7)10-4-2-8(12)6-14-10;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-6H;;/q2*-1;;-1;+3 |
InChI 键 |
PCKUIWJUQPSZPU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=NC=C(C=C2)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,5R)-7-[(1S,2S,8S,8aR)-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B13429687.png)




![[(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13429722.png)



![(R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-3-Acetoxy-6-ethylidene-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13429737.png)



![N'-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13429756.png)
